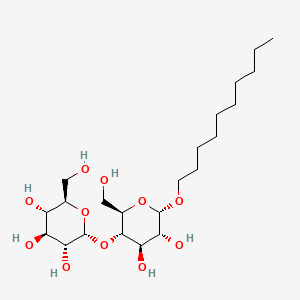
Decyl alpha-maltoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Decyl alpha-maltoside is synthesized through the glycosylation of decanol with maltose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the decanol and maltose. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. The final product is purified through a series of filtration and crystallization steps to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Decyl alpha-maltoside primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glycosidic bond and the formation of decanol and maltose. Oxidation reactions can modify the hydroxyl groups on the maltose moiety, potentially altering the compound’s properties .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Decanol and maltose.
Oxidation: Various oxidized derivatives of this compound.
科学的研究の応用
Decyl alpha-maltoside is extensively used in the following fields:
Chemistry: As a solubilizing agent for hydrophobic compounds and in the study of micelle formation.
Biology: For the extraction and stabilization of membrane proteins, facilitating their structural and functional analysis.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用機序
Decyl alpha-maltoside exerts its effects by interacting with the lipid bilayer of cell membranes. Its hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, allowing for the solubilization of membrane proteins. The compound stabilizes the proteins in a micelle-like structure, preserving their functional and structural integrity .
類似化合物との比較
Similar Compounds
- n-Dodecyl-α-D-maltopyranoside
- n-Octyl-β-D-glucopyranoside
- n-Nonyl-β-D-glucopyranoside
- n-Dodecyl-β-D-maltopyranoside
Uniqueness
Decyl alpha-maltoside is unique due to its balance between hydrophobic and hydrophilic properties, which allows it to form smaller micelles compared to longer-chain analogs like n-Dodecyl-α-D-maltopyranoside. This property makes it particularly effective for solubilizing membrane proteins without denaturing them .
生物活性
Decyl alpha-maltoside, a nonionic surfactant and a member of the maltoside family, is recognized for its unique properties in biological applications. Its structure, characterized by a decyl group attached to an alpha-maltoside moiety, imparts significant amphiphilic characteristics, making it valuable in various biochemical and pharmaceutical contexts.
This compound functions primarily as a permeation enhancer, facilitating the transport of molecules across biological membranes. This property is crucial in drug delivery systems where enhanced bioavailability of therapeutic agents is desired. Studies have shown that it increases both paracellular and transcellular permeability without compromising epithelial integrity at specific concentrations (e.g., 2 mM) .
Comparative Analysis of Surfactants
The following table summarizes the biological activity profiles of this compound compared to other surfactants:
| Surfactant | Type | Concentration (mM) | Effect on Permeability | Cell Integrity |
|---|---|---|---|---|
| This compound | Nonionic | 2 | Increased paracellular permeability | Intact |
| Sodium Cholate | Anionic | 2 | Increased transcellular permeability | Mild disruption observed |
| N-Dodecyl-β-D-Maltoside | Nonionic | 2 | Similar to this compound | Intact |
Case Studies
- Permeation Enhancement : A study evaluated the action of this compound alongside sodium cholate in small intestinal mucosal explants. Results indicated that both surfactants significantly enhanced the permeability of lipophilic probes while maintaining cell morphology .
- Protein Solubilization : In proteomic analyses, this compound was shown to solubilize membrane proteins effectively, preserving their functional integrity. This characteristic is particularly beneficial in studies involving membrane protein extraction and analysis .
- Anti-Aggregation Properties : Research has highlighted the ability of this compound to prevent protein aggregation in biopharmaceutical formulations, showcasing its utility in stabilizing therapeutic proteins during storage and handling .
Toxicity and Safety Profile
While this compound is generally regarded as safe for use in laboratory and pharmaceutical applications, its effects on cellular systems vary with concentration and exposure duration. Studies indicate that at higher concentrations, there may be potential cytotoxic effects; thus, careful optimization is necessary for therapeutic applications .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQQAWHSKSSAGF-OSZUAXKGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













